molecular formula C24H22N6O4 B2378657 2-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 1189723-78-1

2-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Cat. No.: B2378657
CAS No.: 1189723-78-1
M. Wt: 458.478
InChI Key: NUCARZCKKPLTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused triazolo[4,3-b]pyridazin-3-one core, substituted with a 2,3-dimethoxyphenyl-1,2,4-oxadiazole moiety at the 2-position and a 3,4-dimethylphenyl group at the 6-position. The 2,3-dimethoxy group on the phenyl ring may modulate electronic effects and solubility.

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-14-8-9-16(12-15(14)2)18-10-11-20-27-29(24(31)30(20)26-18)13-21-25-23(28-34-21)17-6-5-7-19(32-3)22(17)33-4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCARZCKKPLTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=C(C(=CC=C5)OC)OC)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Triazole and pyridazine moieties : These contribute to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole rings often exhibit significant antimicrobial properties. The oxadiazole derivatives have been shown to possess:

  • Antibacterial effects against various Gram-positive and Gram-negative bacteria.
  • Antifungal activity , particularly against pathogenic fungi such as Candida spp. and Aspergillus spp. .

Recent studies have highlighted that similar compounds demonstrate inhibitory effects on bacterial enzymes and pathways involved in biofilm formation .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Oxadiazole derivatives have been explored for their ability to inhibit:

  • Histone deacetylases (HDACs) : Enzymes implicated in cancer progression.
  • Cyclooxygenases (COX) : Involved in inflammation and cancer .

In vitro studies on related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also exhibit similar properties.

Anti-inflammatory Effects

Compounds with oxadiazole structures are often investigated for anti-inflammatory properties. The mechanism is believed to involve modulation of inflammatory pathways through inhibition of COX enzymes . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Interaction with specific molecular targets such as enzymes and receptors.
  • Modulation of gene expression related to inflammation and cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalActive against Candida spp.
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of COX enzymes

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives containing oxadiazole and triazole structures exhibit significant anticancer properties. These compounds may act through various mechanisms such as:

  • Inhibition of cell proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Histone deacetylase inhibition : Certain derivatives have been found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives showed potent activity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound also displays promising antimicrobial activity against a range of pathogens.

  • Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
  • Broad-spectrum activity : Research has indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study : In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Pesticidal Activity

The unique structure of this compound makes it a candidate for development as a pesticide.

  • Insecticidal Properties : Preliminary studies suggest that it may affect the nervous system of insects, leading to paralysis and death.
  • Herbicidal Activity : The compound has also been evaluated for its potential to inhibit weed growth through interference with photosynthetic pathways.

Case Study : Research published in Pesticide Biochemistry and Physiology reported that a related compound demonstrated effective control over common agricultural pests while exhibiting low toxicity to beneficial insects .

Data Tables

Application AreaBiological ActivityMechanism of ActionReference
Medicinal ChemistryAnticancerHDAC inhibition
Medicinal ChemistryAntimicrobialDisruption of cell wall synthesis
AgriculturalInsecticidalNervous system disruption
AgriculturalHerbicidalInhibition of photosynthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (triazolo/oxadiazole cores, aromatic substituents) and are analyzed for comparative insights:

3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-6(7H)-one (Compound 6, –2)

  • Core Structure : Pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazine.
  • Substituents : 4-Methoxyphenyl (electron-donating) vs. 2,3-dimethoxyphenyl in the target compound.
  • Synthesis: Reacted with monochloroacetic acid in ethanol, differing from the target’s likely DMF-mediated coupling .

6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine-7-Carboxylic Acid ()

  • Core Structure : Triazolo-thiadiazine with a pyrazole substituent.
  • Substituents : Dichlorophenyl (electron-withdrawing) vs. dimethylphenyl (electron-donating) in the target compound.
  • Pharmacokinetics : SwissADME analysis showed higher lipophilicity (clogP = 3.2) than celecoxib (clogP = 2.7), suggesting the target compound’s dimethylphenyl group may offer intermediate hydrophobicity .

3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles ()

  • Core Structure : Triazolo-thiadiazole with pyrazole.
  • Substituents : 4-Methoxyphenyl vs. 2,3-dimethoxyphenyl.
  • Molecular Docking: Demonstrated affinity for 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme. The target compound’s oxadiazole may enhance binding via H-bonding with heme iron .

Comparative Data Table

Parameter Target Compound Compound 6 Dichlorophenyl Analog Pyrazole-Thiadiazole
Core Structure Triazolo-pyridazinone + oxadiazole Triazolo-thiadiazine + thiazolo Triazolo-thiadiazine Triazolo-thiadiazole + pyrazole
Key Substituents 2,3-Dimethoxyphenyl, 3,4-dimethylphenyl 4-Methoxyphenyl 2,6-Dichlorophenyl 4-Methoxyphenyl
Lipophilicity (clogP) Estimated ~3.0* N/A 3.2 N/A
Synthesis Solvent Likely DMF Ethanol MeCN/DMF Toluene
Biological Target Not reported Not reported Cyclooxygenase (vs. celecoxib) 14-α-Demethylase lanosterol

*Estimated based on substituent contributions.

Key Findings and Implications

Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound provides balanced electronic and steric properties compared to 4-methoxy (weaker steric hindrance) or dichlorophenyl (higher electronegativity).

Synthetic Flexibility :

  • Oxadiazole coupling (as in ) allows modular substitution, suggesting the target compound can be optimized for specific targets (e.g., antifungal enzymes ).

Pharmacokinetic Potential: The triazolo-pyridazinone core may offer metabolic stability over pyrrolo-thiazolo-pyrimidine systems due to reduced ring strain .

Q & A

Q. What experimental methods are recommended to confirm the molecular structure of this compound during synthesis?

The compound’s structure should be validated using Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment. X-ray crystallography may resolve stereochemical ambiguities if crystallization is feasible. These techniques align with protocols used for structurally related triazolo-pyridazine derivatives .

Q. How can researchers determine solubility and lipophilicity for this compound?

Experimental solubility can be measured in solvents like DMSO, water, and ethanol via UV-Vis spectroscopy. Lipophilicity (logP) is determined using shake-flask methods or via computational tools like SwissADME , which predicts physicochemical properties based on molecular descriptors. Comparative analysis with reference drugs (e.g., celecoxib) provides context for drug-likeness .

Advanced Research Questions

Q. What strategies optimize the multi-step synthesis of this compound to improve yield and purity?

Key steps include:

  • Temperature control : Maintain 0–5°C during oxadiazole ring formation to minimize side reactions.
  • Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling of aryl groups.
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. Reaction progress should be monitored via TLC or LC-MS to identify bottlenecks .

Q. How can computational methods predict the compound’s bioactivity and target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with active-site residues (e.g., His310, Leu376).
  • ADMET prediction : Tools like SwissADME assess permeability (e.g., blood-brain barrier) and toxicity (e.g., Ames test). Adjust substituents (e.g., methoxy groups) to optimize pharmacokinetics .

Q. What mechanisms underlie the compound’s potential antifungal or anticancer activity?

Hypothesized mechanisms include:

  • Enzyme inhibition : Binding to fungal lanosterol demethylase or human topoisomerase II, disrupting DNA replication.
  • Apoptosis induction : Caspase-3 activation in cancer cells via mitochondrial pathway. Validate via in vitro assays : MIC (Minimum Inhibitory Concentration) for antifungal activity and MTT assays for cytotoxicity (e.g., against HeLa or MCF-7 cell lines) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Comparative studies : Test the compound alongside analogs with varying substituents (e.g., 3,4-dimethylphenyl vs. 2,6-dichlorophenyl) under identical conditions.
  • Dose-response analysis : Establish EC50 values to differentiate potency from assay variability.
  • Orthogonal validation : Confirm results using alternative methods (e.g., fluorescence-based assays vs. colorimetric) .

Q. What methodologies assess the compound’s pharmacokinetic properties?

  • In vitro models : Caco-2 cells for intestinal permeability; microsomal stability assays (e.g., human liver microsomes) for metabolic half-life.
  • In silico tools : SwissADME predicts CYP450 metabolism and bioavailability. Adjust lipophilicity (logP <5) to enhance oral absorption .

Q. How to design a robust biological evaluation protocol for this compound?

  • Dose range : Test 0.1–100 µM in triplicate for dose-dependent effects.
  • Controls : Include positive controls (e.g., fluconazole for antifungal assays) and vehicle controls (DMSO <0.1%).
  • Endpoint assays : Combine cell viability (MTT) with apoptosis markers (Annexin V/PI staining) for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.